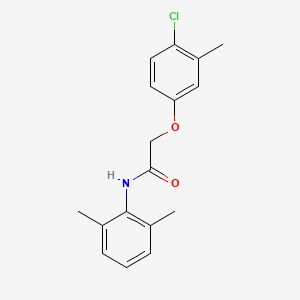![molecular formula C16H16FN3O2S B5873634 4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their ability to inhibit the activity of enzymes and proteins in the body.
科学的研究の応用
4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide has been studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
作用機序
The mechanism of action of 4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide involves the inhibition of the activity of certain enzymes and proteins in the body. This compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and proteins, which can have various effects on the body.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide depend on the specific enzymes and proteins that it targets. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This can lead to a decrease in the growth and spread of cancer cells. In other cells, this compound may have different effects depending on the specific enzymes and proteins that it targets.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and proteins. This makes it a useful tool for studying the functions of these enzymes and proteins in the body. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions when handling it.
将来の方向性
There are many potential future directions for the study of 4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the study of the specific enzymes and proteins that are targeted by this compound, which could lead to a better understanding of the functions of these enzymes and proteins in the body. Additionally, the development of new synthesis methods for this compound could lead to improvements in its efficiency and safety.
合成法
The synthesis of 4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization.
特性
IUPAC Name |
4-fluoro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-19(23(21,22)13-9-7-12(17)8-10-13)11-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWAXGGISAHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)

![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)






![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)